molecular formula C6H8O2 B12900220 2-(Ethenyloxy)-2,5-dihydrofuran CAS No. 88739-02-0

2-(Ethenyloxy)-2,5-dihydrofuran

Cat. No.: B12900220
CAS No.: 88739-02-0
M. Wt: 112.13 g/mol
InChI Key: RZSYMRVHOUIWOW-UHFFFAOYSA-N
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Description

2-(Ethenyloxy)-2,5-dihydrofuran is a chemical building block of significant interest in advanced synthetic organic chemistry, particularly for constructing complex heterocyclic frameworks. This compound features a dihydrofuran ring, a structure prevalent in numerous natural products and bioactive molecules, fused with a reactive ethenyloxy (vinyl ether) functional group. The molecular scaffold of 2,5-dihydrofuran is a well-established intermediate in organic synthesis, known to participate in cycloaddition reactions , ring-opening metathesis polymerization , and other transformative catalytic processes. The presence of the vinyl ether moiety significantly enhances the utility of this reagent, making it a valuable substrate for developing new synthetic methodologies, including transition-metal-catalyzed coupling reactions and cycloisomerizations. For researchers, the primary value of this compound lies in its dual reactivity. The electron-rich dihydrofuran ring can undergo selective functionalization, such as asymmetric intermolecular Heck reactions with aryl halides to form chiral, non-racemic dihydrofuran derivatives—a key step in the synthesis of biologically active compounds . Concurrently, the vinyl ether group is a versatile handle for further chemical manipulation, serving as a dienophile in Diels-Alder reactions or a precursor for acid-catalyzed transformations. This combination of features makes it an ideal candidate for exploring new routes to oxygenated heterocycles, which are core structures in pharmaceuticals, agrochemicals, and functional materials. Researchers can leverage this compound to access novel chemical space in drug discovery programs or to create monomers for specialized polymers. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88739-02-0

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-ethenoxy-2,5-dihydrofuran

InChI

InChI=1S/C6H8O2/c1-2-7-6-4-3-5-8-6/h2-4,6H,1,5H2

InChI Key

RZSYMRVHOUIWOW-UHFFFAOYSA-N

Canonical SMILES

C=COC1C=CCO1

Origin of Product

United States

Elucidating Reaction Mechanisms and Reactivity Profiles of 2 Ethenyloxy 2,5 Dihydrofuran

Mechanistic Studies of Electrophilic Addition Reactions Involving 2-(Ethenyloxy)-2,5-dihydrofuran

The presence of two double bonds in this compound suggests that electrophilic addition reactions would be a prominent feature of its chemistry. The relative reactivity of the endocyclic versus the exocyclic double bond, and the resulting regiochemistry and stereochemistry, are key aspects to consider.

Regiochemical Control in Electrophilic Additions to this compound

The regioselectivity of electrophilic additions to this compound is dictated by the electronic properties of the two double bonds. The vinyl ether double bond is generally considered to be more electron-rich, and therefore more nucleophilic, than the double bond within the dihydrofuran ring. This is due to the resonance donation from the oxygen atom of the ether linkage. Consequently, it is anticipated that electrophiles will preferentially attack the exocyclic double bond.

In the case of electrophilic addition to vinyl ethers, the reaction typically proceeds via a stabilized carbocation intermediate. The electrophile (E+) adds to the terminal carbon of the vinyl group, leading to the formation of an oxocarbenium ion, which is stabilized by the adjacent oxygen atom. Subsequent attack by a nucleophile (Nu-) would then occur at the carbon bearing the positive charge.

For the endocyclic double bond, studies on related compounds such as 2,3-dihydrofuran (B140613) provide insight into its reactivity. The electrophilic addition of sulfenyl chlorides to 2,3-dihydrofuran has been shown to be regioselective, with the sulfur atom adding to the β-carbon of the vinyloxy moiety. mdpi.com This suggests that for the dihydrofuran ring of this compound, attack at the C-4 position would be favored, leading to a carbocation at C-5, which is stabilized by the ring oxygen.

A summary of the expected regiochemical outcomes for the electrophilic addition to each double bond is presented in the table below.

ReactantElectrophileNucleophilePredicted Major Product
This compound (Exocyclic)H+ROHAcetaldehyde (B116499) and 2,5-dihydrofuran-2-ol
This compound (Endocyclic)Br2-4,5-Dibromo-2-(ethenyloxy)tetrahydrofuran
2,3-Dihydrofuran (Analogue)ArSCl-2-Arylthio-3-chlorotetrahydrofuran

Stereochemical Aspects of Electrophilic Additions of this compound

The stereochemical outcome of electrophilic additions to the endocyclic double bond of this compound is expected to be influenced by the steric hindrance posed by the substituent at the C-2 position and the potential for the formation of bridged intermediates. For instance, the addition of halogens like bromine to cyclic alkenes often proceeds through a bromonium ion intermediate, which typically leads to anti-addition of the two bromine atoms. researchgate.net

Given the planar nature of the double bond, the electrophile can attack from either the syn or anti face relative to the ethenyloxy group at C-2. The stereochemistry of the starting material, if chiral, will play a significant role in the diastereoselectivity of the reaction. For additions to the exocyclic vinyl ether, the resulting stereocenter at the former sp2 carbon would likely form as a racemic mixture unless a chiral reagent or catalyst is employed. youtube.com

Detailed Analysis of Cycloaddition Reactions with this compound

The dual unsaturation in this compound also makes it a versatile substrate for cycloaddition reactions, where it can potentially act as a dienophile, a diene equivalent, or a partner in 1,3-dipolar cycloadditions.

Diels-Alder Reactivity of this compound as a Dienophile or Diene Equivalent

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. researchgate.net The vinyl ether moiety of this compound can act as a dienophile, particularly with electron-deficient dienes, due to its electron-rich nature. The endocyclic double bond could also serve as a dienophile.

Conversely, while the dihydrofuran ring itself is not a conjugated diene, it is conceivable that under certain conditions, such as thermal or catalytic rearrangement, it could open to form a transient diene species that could then participate in a Diels-Alder reaction. rsc.org More directly, the furan (B31954) core is a known diene in Diels-Alder reactions. academie-sciences.fr The reactivity of 2,5-disubstituted furans in Diels-Alder reactions has been documented, for example, the reaction between 2,5-dimethylfuran (B142691) and vinylene carbonate. rsc.org By analogy, if this compound were to be oxidized to the corresponding furan, it would be expected to react as a diene. A study on the Diels-Alder reaction of 2,5-dimethoxy-2,5-dihydrofuran (B146672) with an oxazole (B20620) derivative has been reported, leading to bicyclic adducts. sfu.ca

The anticipated roles of this compound in Diels-Alder reactions are summarized below.

Role of this compoundReactant PartnerExpected Product Type
Dienophile (Vinyl ether)Electron-deficient dieneCyclohexene adduct with a dihydrofuryl substituent
Dienophile (Endocyclic)Conjugated dieneBicyclic adduct
Diene (from furan oxidation)Electron-deficient dienophileOxabicyclo[2.2.1]heptene derivative

1,3-Dipolar Cycloadditions Utilizing this compound

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. organic-chemistry.orgethz.ch Both the endocyclic and exocyclic double bonds of this compound can act as dipolarophiles. The electron-rich nature of the vinyl ether double bond makes it a good reaction partner for electron-deficient 1,3-dipoles.

Research on analogous systems supports this predicted reactivity. For instance, 2,3-dihydrofuran has been used as a dipolarophile in reactions with nitrones, catalyzed by chiral oxazaborolidines, to yield isoxazolidine (B1194047) products. researchgate.net The kinetics of 1,3-dipolar cycloadditions of vinyl monomers with nitroxides have also been studied, providing a framework for understanding the reactivity of the vinyl ether moiety. nih.gov

Chemo- and Regioselectivity in Cycloaddition Reactions of this compound

The chemoselectivity of cycloaddition reactions involving this compound will depend on the nature of the reaction partner and the reaction conditions. The higher nucleophilicity of the vinyl ether double bond suggests it would be more reactive towards electron-deficient dienes in Diels-Alder reactions and electron-deficient 1,3-dipoles.

Regioselectivity in 1,3-dipolar cycloadditions is governed by both steric and electronic factors, often analyzed through frontier molecular orbital (FMO) theory. organic-chemistry.org In the reaction of a nitrone with the vinyl ether moiety, the regiochemistry would be determined by the relative energies of the HOMO and LUMO of the two reactants.

The following table outlines the expected outcomes for cycloaddition reactions.

Cycloaddition TypeReactant Partner (Example)Predicted Major Adduct
Diels-AlderTetracyanoethyleneCyclobutane adduct via [2+2] or cyclohexene via [4+2]
1,3-Dipolar CycloadditionNitroneIsoxazolidine derivative
1,3-Dipolar CycloadditionAzideTriazoline derivative

Radical-Mediated Transformations of this compound

The reactivity of this compound in radical-mediated transformations is primarily dictated by its vinyl ether moiety. Historically, vinyl ethers were considered non-polymerizable via free-radical pathways. acs.org This is because the growing radical is unstable, leading to side reactions like β-scission. acs.orgnih.gov However, recent advancements have enabled the controlled radical homopolymerization of vinyl ethers, a process that this compound could potentially undergo.

A key breakthrough involves conducting the polymerization in an aqueous suspension with a thermally triggered azo-initiator in the presence of lithium hydroxide (B78521). acs.orgnih.gov In this system, hydrogen bonding between water and the oxygen of the vinyl ether group can reduce the reactivity of the propagating radical, thereby suppressing undesirable side reactions. acs.orgnih.gov Furthermore, the lithium cation (Li⁺) can form a cation-π complex with the vinyl group. acs.orgrsc.org This complexation activates the monomer, reduces the electron density of the vinyl group, increases the stability of the resulting σ-radicals, and facilitates polymerization. acs.orgnih.govrsc.org Density functional theory (DFT) calculations on similar vinyl ethers have shown that this Li⁺ interaction significantly reduces the HOMO-LUMO energy gap, making the radical reaction more favorable. rsc.org

Another significant radical-mediated transformation applicable to the vinyl ether group is oxidative coupling. For instance, iron and copper catalysts have been used for the radical oxidative coupling of vinyl ethers with compounds like dithiane. bohrium.com This type of reaction demonstrates the potential for C-H functionalization at the vinyl group under radical conditions, leading to more complex molecular architectures. bohrium.com

Table 1: Conditions for Radical Polymerization of Vinyl Ethers

Factor Role in Radical Polymerization Example Conditions Supporting Observations
Li⁺ Cation Activates the vinyl ether monomer via cation-π complexation, stabilizing the growing radical. acs.orgrsc.orgLithium hydroxide (LiOH) or other lithium salts (e.g., CH₃OLi, LiI). acs.orgnih.govrsc.orgDFT calculations show a reduced HOMO-LUMO energy gap; NMR shifts confirm interaction. rsc.org
Solvent Hydrogen bonding with water suppresses side reactions like β-scission. acs.orgnih.govWater suspension. acs.orgnih.govEnables high conversion rates for monomers previously considered non-polymerizable. acs.org
Initiator Generates the initial radical species to start the polymerization chain reaction. acs.orgThermally triggered azo-initiators (e.g., dimethyl 2,2′-azobis(2-methylpropionate)). acs.orgnih.govStandard for initiating radical polymerizations.
Control Agent Allows for controlled polymerization (e.g., RAFT). acs.orgDithiocarbamate RAFT agents. acs.orgFacilitates the synthesis of polymers with defined molecular weights and low dispersity. acs.org

Transition Metal-Catalyzed Reactivity of this compound

The dual functionality of this compound, possessing both a vinyl ether and a dihydrofuran ring, makes it a versatile substrate for a range of transition metal-catalyzed reactions. Transition metals can catalyze transformations at either the vinyl group or the double bond within the dihydrofuran ring.

Heck Coupling: The 2,5-dihydrofuran (B41785) ring can participate in Heck reactions. Palladium catalysts, particularly those with specific phosphine (B1218219) ligands, can couple 2,5-dihydrofuran with aryl or vinyl halides and triflates. organic-chemistry.org Depending on the specific catalyst system and reaction conditions, this can lead to the formation of 2-aryl-2,5-dihydrofurans or 2-aryl-2,3-dihydrofurans. organic-chemistry.orgorganic-chemistry.org This methodology offers a direct route to introduce aryl substituents onto the furan scaffold.

Oxidative Coupling: Ruthenium complexes have been shown to catalyze the enantioselective oxidative coupling of 2,5-dihydrofuran with activated alkenes like methyl methacrylate. jst.go.jp This reaction forms a new carbon-carbon bond, yielding a cross-dimer product with high efficiency and enantioselectivity. jst.go.jp This highlights the potential for creating chiral centers in molecules derived from this compound.

Rearrangements and Cyclizations: Rhodium(I) catalysts are known to mediate the transformation of propargyl vinyl ethers into dienals, a process that involves activating the vinyl ether moiety. acs.org While not a direct analogue, this suggests that rhodium catalysts could potentially induce rearrangements or cyclization reactions in a molecule like this compound, which contains a vinyl ether. Gold catalysts are also prominent in catalyzing cyclizations of hydroxyallenes to form 2,5-dihydrofurans, showcasing the utility of carbophilic Lewis acids in activating functionalities to construct this heterocyclic core. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Reactions on Dihydrofuran and Vinyl Ether Scaffolds

Catalyst System Substrate Type Reaction Type Product Type
Palladium (Pd) with Phosphine Ligands 2,3-Dihydrofuran / 2,5-DihydrofuranHeck Coupling2-Aryl-2,3-dihydrofurans / 2-Aryl-2,5-dihydrofurans organic-chemistry.orgorganic-chemistry.org
Ruthenium (Ru) with Chiral Ligands 2,5-DihydrofuranOxidative Cross-CouplingChiral Cross-Dimers jst.go.jp
Rhodium (Rh) Vinyl EthersIsomerization / RearrangementDienals (from propargyl vinyl ethers) acs.org
Iron (Fe) / Copper (Cu) Vinyl EthersRadical Oxidative CouplingSubstituted Dithianes bohrium.com
Gold (Au) α-HydroxyallenesCyclization / Chirality Transfer2,5-Dihydrofurans organic-chemistry.org

Computational and Theoretical Insights into this compound Reaction Mechanisms

While specific computational studies on this compound are not extensively documented, theoretical investigations into the reactivity of its constituent parts—the 2,5-dihydrofuran ring and the vinyl ether group—provide significant insights. Density Functional Theory (DFT) is a powerful tool used to elucidate reaction mechanisms, predict product selectivity, and understand catalyst behavior. biomedres.us

Studies on the adsorption and reactivity of 2,3-dihydrofuran (2,3-DHF) and 2,5-dihydrofuran (2,5-DHF) on a Palladium (Pd(111)) surface reveal the importance of the double bond's position. acs.org Both isomers adsorb onto the surface via their olefinic groups. acs.org At elevated temperatures, they both undergo dehydrogenation to form furan. acs.org However, a key difference is that 2,3-DHF can be hydrogenated to tetrahydrofuran (B95107) (THF), whereas 2,5-DHF is more prone to dehydrogenation. acs.org These findings suggest that in catalytic hydrogenation of this compound, the dihydrofuran ring would likely be the more reactive site for hydrogenation or dehydrogenation compared to the vinyl ether double bond under similar conditions.

DFT has also been instrumental in understanding the hydrogenation and ring-opening of furan on palladium surfaces. rsc.org These studies show that dihydrofuran (DHF) is a stable intermediate. rsc.org Once DHF is formed, ring-opening faces a high energy barrier, making hydrogenation to THF kinetically preferred at lower temperatures. rsc.org Such computational models are crucial for predicting reaction outcomes and optimizing conditions for selective transformations. For this compound, this implies that reactions targeting the dihydrofuran ring can be selective, avoiding cleavage of the C-O bonds under certain catalytic conditions. rsc.org

Furthermore, kinetic modeling of the auto-ignition of dihydrofuran isomers helps to understand their reactivity at higher temperatures, indicating that the degree of saturation is a dominant factor in reactivity. bohrium.com In the context of cycloaddition reactions, theoretical approaches based on DFT and quantum similarity can predict the reactivity and mechanism of processes like the Diels-Alder reaction involving dihydrofuran derivatives. biomedres.us These computational methods allow for the calculation of reactivity descriptors that align well with experimental observations. biomedres.us

Strategic Applications of 2 Ethenyloxy 2,5 Dihydrofuran in Advanced Organic Synthesis

2-(Ethenyloxy)-2,5-dihydrofuran as a Versatile Chiral Building Block

The 2,5-dihydrofuran (B41785) scaffold is a prominent feature in numerous biologically active molecules. The ability to control the stereochemistry of this ring system is therefore of significant interest. The introduction of an ethenyloxy group at the C2 position offers a handle for further stereocontrolled transformations, making it a valuable chiral synthon.

The development of catalytic asymmetric methods has enabled the synthesis of enantiomerically enriched 2,5-dihydrofurans, which serve as key intermediates. organic-chemistry.orgrsc.org For instance, gold- and silver-catalyzed asymmetric cyclizations of propargylic alcohols have been shown to produce chiral 2,5-disubstituted 2,5-dihydrofurans with high diastereoselectivity and enantioselectivity. organic-chemistry.orgrsc.org Similarly, palladium-catalyzed tandem cyclizations of optically active allenol-allenyl acetates can yield optically active bicyclic dihydrofuran-fused products. nih.gov

While direct asymmetric synthesis of this compound is not widely documented, the principles established for related structures underscore its potential. The vinyl ether moiety itself can be a component of a chiral structure, as seen in the cycloaddition reactions of compounds like (+)-2-(ethenyloxy)-3,7,7-trimethylbicyclo[4.1.0]heptane. researchgate.net This highlights that the ethenyloxy group is compatible with and can participate in stereoselective transformations. The chirality can be introduced either through an asymmetric synthesis of the dihydrofuran ring or by using a chiral starting material, which then directs subsequent reactions on the vinyl ether or the dihydrofuran olefin.

Table 1: Examples of Asymmetric Syntheses of Dihydrofuran Derivatives

Catalyst/MethodSubstrate TypeProduct TypeStereoselectivity
Gold catalysis with chiral phosphine (B1218219) ligandChiral propargylic alcohols2,5-Disubstituted 2,5-dihydrofuransGood to excellent d.r.
Bifunctional Ag catalyst with (R)-3,5-DM-BINAPDiazoester and alkyneEnantioenriched 2,5-dihydrofuransGood to excellent ee
Palladium(II)-catalyzed tandem cyclizationOptically active allenolsOptically active bicyclic dihydrofuransHigh enantiomeric purity
Palladium-catalyzed asymmetric Mizoroki-Heck reactionBenzyl electrophilesChiral cyclic olefinsHigh enantioselectivity

d.r. = diastereomeric ratio; ee = enantiomeric excess

Total Synthesis of Complex Natural Products Employing this compound

Although no complete total synthesis has explicitly reported the use of this compound as a starting material, its structural motifs are central to many natural products. organic-chemistry.org The 2,5-dihydrofuran ring is a precursor to the tetrahydrofuran (B95107) (THF) core found in compounds like the annonaceous acetogenins, which exhibit potent antitumor and pesticidal activities. Furthermore, the vinyl ether can be readily hydrolyzed to a carbonyl group or participate in rearrangements to construct more complex carbon skeletons.

The potential applications are significant. For example, in the synthesis of butenolides, a common substructure in natural products, the vinyl ether of this compound could be hydrolyzed under acidic conditions to an intermediate lactol, which upon oxidation would yield the target butenolide. Its role in constructing the core of ambrinol-related terpenoids is also conceivable, where the dihydrofuran serves as a template for stereocontrolled functionalization. mdpi.com The convergent nature of modern total synthesis, which often involves the coupling of complex fragments, would benefit from a versatile building block like this compound that contains multiple reactive sites for elaboration. mdpi.comnih.gov

Construction of Diverse Heterocyclic Frameworks via this compound

The dual reactivity of this compound makes it an exceptional tool for constructing diverse and complex heterocyclic frameworks. The molecule can participate in cycloaddition reactions in multiple ways. The electron-rich vinyl ether is an excellent dienophile for inverse-electron-demand Diels-Alder reactions, while the less electron-rich double bond of the dihydrofuran ring can act as a dienophile in normal-electron-demand Diels-Alder reactions. rsc.orgresearchgate.netacademie-sciences.fr

This reactivity allows for the synthesis of bridged bicyclic systems and fused polycyclic structures. For example, a Diels-Alder reaction between the vinyl ether moiety and an electron-deficient diene, such as a 1,2,4,5-tetrazine, would yield a dihydropyridazine (B8628806) fused to the dihydrofuran ring. researchgate.net Conversely, using the dihydrofuran olefin as the dienophile with a reactive diene like Danishefsky's diene could lead to the formation of complex bicyclo[4.2.1] systems after subsequent transformations. acs.org

Furthermore, tandem reactions can be designed to exploit both reactive sites. A palladium(II)-catalyzed tandem double-cyclization reaction, similar to that developed for bisallenols, could potentially be adapted to form 2,5-dihydrofuran-fused bicyclic skeletons. nih.gov Multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step, could also incorporate this compound to generate novel heterocyclic libraries. researchgate.net

Table 2: Potential Cycloaddition Reactions for Heterocycle Construction

Reaction TypeRole of this compoundReactant Partner (Example)Resulting Heterocyclic Core (Example)
Inverse-Demand Hetero-Diels-AlderDienophile (Vinyl Ether)1,2-Diaza-1,3-butadienesDihydropyridazine-fused systems
Normal-Demand Diels-AlderDienophile (Dihydrofuran)1,3-ButadieneOxabicyclo[4.2.1]nonene derivatives
[3+2] CycloadditionDipolarophileNitrones, AzidesIsoxazolidine (B1194047) or Triazoline adducts
Palladium-Catalyzed [4+3] Cycloadditionπ-systemOxyallyl CationFused seven-membered rings

Development of Novel Synthetic Methodologies Leveraging this compound

The unique juxtaposition of functional groups in this compound makes it an ideal substrate for the development of novel synthetic methodologies. The vinyl ether functionality is a substrate for a host of powerful transformations, including the Claisen rearrangement and transition metal-catalyzed cross-coupling reactions. diva-portal.orgresearchgate.net

The Claisen rearrangement of an allyl vinyl ether is a classic method for stereoselective C-C bond formation. researchgate.net While the ethenyloxy group is not allylic, synthetic strategies could first introduce an allylic substituent onto the vinyl ether, which could then undergo a catalyzed rearrangement to generate a γ,δ-unsaturated carbonyl compound attached to the dihydrofuran ring.

The vinyl ether is also a competent coupling partner in palladium-catalyzed reactions such as the Heck reaction. diva-portal.org Arylation or vinylation at the α-position of the vinyl ether could provide access to functionalized dihydrofurans that are otherwise difficult to synthesize. Moreover, the inherent reactivity of the 2-(vinyloxy)alkyl radical system to rearrange via 5-endo-trigonal cyclization presents opportunities for radical-based methodologies. researchgate.net

Modern synthetic methods for forming substituted dihydrofurans, such as ring-closing metathesis (RCM) and gold-catalyzed cyclizations of hydroxyallenes, provide a toolbox that can be applied to substrates derived from this compound, further expanding its synthetic utility. organic-chemistry.org

Precursors for Functional Organic Materials Derived from this compound

The synthesis of novel polymers and functional organic materials often relies on monomers with specific reactivity and structural features. This compound possesses characteristics that make it a promising candidate as a monomer or a precursor to monomers for advanced materials. jst.go.jp

The ability of the dihydrofuran moiety to participate in Diels-Alder reactions can be exploited for polymer synthesis. For example, reaction with a bis-dienophile could lead to the formation of polymers with repeating bicyclic units, similar to norbornene-based polymers, which are known for their high thermal stability and desirable dielectric properties. google.com

The vinyl ether group provides an alternative handle for polymerization. Cationic polymerization of vinyl ethers is a well-established method for producing poly(vinyl ether)s. A polymer derived from this compound would feature dihydrofuran rings as pendant groups, which could be further functionalized through post-polymerization modification. This could be used to tune the material's properties, such as solubility, or to attach active molecules. Additionally, electrochemical methods, which have been used to synthesize 2,5-dicarboxy-2,5-dihydrofurans, could potentially be adapted to create monomers for polyesters or polyamides with unique backbones. nih.gov

Quantum Chemical and Computational Investigations of 2 Ethenyloxy 2,5 Dihydrofuran

Electronic Structure and Bonding Analysis of 2-(Ethenyloxy)-2,5-dihydrofuran

The 2,5-dihydrofuran (B41785) ring is a five-membered heterocyclic compound containing an oxygen atom and a carbon-carbon double bond. The oxygen atom introduces polarity and influences the geometry of the ring. The ethenyloxy group, -O-CH=CH₂, is an electron-donating group due to the presence of the oxygen lone pair, which can participate in resonance with the vinyl group's pi-system.

A Natural Bond Orbital (NBO) analysis would provide a quantitative description of the bonding. This would include the hybridization of atomic orbitals and the energies of donor-acceptor interactions, which are crucial for understanding the molecule's stability and reactivity. The key interactions would involve the delocalization of the oxygen lone pairs into the antibonding orbitals of adjacent sigma and pi bonds.

Table 1: Predicted General Hybridization and Bond Types in this compound

Atoms InvolvedBond TypePredicted Hybridization of Key Atom(s)
C=C (ring)π-bondsp²
C-O-C (ring)σ-bondssp³ (O), sp² (C=), sp³ (C-)
C-O (ether link)σ-bondsp³ (O), sp² (C=)
C=C (vinyl)π-bondsp²
O (ether link)Lone Pairsp-rich orbitals

This table is illustrative and based on general principles of chemical bonding.

Conformational Landscapes and Isomerism in this compound

The flexibility of this compound arises from the rotation around the single bonds, particularly the C-O bond connecting the dihydrofuran ring to the ethenyloxy group. A conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) of the molecule. nih.gov

The 2,5-dihydrofuran ring itself is not planar and can adopt an "envelope" or "twisted" conformation. The substituent at the C2 position can be in either an axial or equatorial-like position relative to the quasi-plane of the ring. Furthermore, the orientation of the ethenyloxy group relative to the ring will give rise to different rotational isomers (rotamers).

Computational methods can map the potential energy surface of the molecule by systematically rotating the key dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. Studies on related furanophane structures have demonstrated the utility of computational methods in exploring such conformational switching. cwu.edu

Table 2: Hypothetical Low-Energy Conformers of this compound

Conformer IDDihedral Angle (Ring-O-C=C)Relative Energy (kcal/mol)
Conf-1~0° (syn-periplanar)0.00 (Reference)
Conf-2~180° (anti-periplanar)(Predicted to be slightly higher)
Conf-3~120° (anti-clinal)(Predicted transition state)

This table presents a hypothetical scenario. Actual values would require specific DFT calculations.

Reactivity Descriptors from Frontier Molecular Orbital Theory for this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, which are the C=C double bonds and the oxygen atoms, particularly the vinyloxy group. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the C=C double bonds.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

HOMO-LUMO Gap (ΔE): A smaller gap generally implies higher reactivity.

Ionization Potential (I): Approximated by -E(HOMO).

Electron Affinity (A): Approximated by -E(LUMO).

Chemical Hardness (η): (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Potential (μ): -(I + A) / 2. This relates to the "escaping tendency" of electrons.

Electrophilicity Index (ω): μ² / (2η). This measures the stabilization in energy when the system acquires additional electronic charge.

DFT calculations on related furan (B31954) derivatives have been used to compute these descriptors to understand their reactivity. researchgate.net

Table 3: Predicted Frontier Orbital Properties and Reactivity Descriptors

ParameterPredicted Value/Location
HOMO EnergyHigher energy, localized on C=C bonds and Oxygen atoms
LUMO EnergyLower energy, localized on antibonding π* orbitals of C=C bonds
HOMO-LUMO GapModerate, suggesting moderate reactivity
Most Nucleophilic SiteC=C bond of the ethenyloxy group
Most Electrophilic SiteC=C bond of the dihydrofuran ring

These are qualitative predictions based on FMO theory.

Predictive Spectroscopic Signatures of this compound from Theoretical Models

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound. youtube.comyoutube.comyoutube.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. csic.es The predicted shifts for this compound would show distinct signals for the protons and carbons in the dihydrofuran ring and the ethenyloxy group. For instance, the protons on the C=C double bonds would appear in the olefinic region of the ¹H NMR spectrum. The accuracy of these predictions can be high when appropriate computational methods and basis sets are used.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. Key predicted vibrational modes for this molecule would include C-H stretching from both sp² and sp³ hybridized carbons, C=C stretching from the two different double bonds, and prominent C-O-C stretching frequencies characteristic of the ether linkages.

Table 4: Predicted Key Spectroscopic Features for this compound

Spectroscopy TypePredicted Key Signals
¹H NMRSignals in the olefinic region (δ 5.0-6.5 ppm) for C=CH and CH=CH₂ protons. Signals for methylene (B1212753) protons (CH₂) and the proton at C2 of the ring.
¹³C NMRSignals for four sp² carbons (two C=C) and two sp³ carbons.
IR SpectroscopyC=C stretching (~1640-1680 cm⁻¹), C-O-C stretching (~1050-1150 cm⁻¹), sp² C-H stretching (>3000 cm⁻¹), sp³ C-H stretching (<3000 cm⁻¹).

These are generalized predictions. Actual spectra would show more complex splitting patterns and precise shifts.

Strategic Derivatization and Functionalization of the 2 Ethenyloxy 2,5 Dihydrofuran Scaffold

Chemical Modifications Targeting the Ethenyloxy Moiety of 2-(Ethenyloxy)-2,5-dihydrofuran

The ethenyloxy group is a highly versatile functional group, susceptible to a variety of chemical transformations. While specific studies on this compound are limited, the reactivity of this moiety can be inferred from the extensive chemistry of other vinyl ethers.

One of the most fundamental reactions of vinyl ethers is their hydrolysis under acidic conditions to yield an aldehyde and an alcohol. In the case of this compound, this would lead to the formation of acetaldehyde (B116499) and 2-hydroxy-2,5-dihydrofuran. This reaction is often used for the deprotection of hydroxyl groups that have been protected as their vinyl ethers.

Cycloaddition reactions are another important class of transformations for vinyl ethers. The electron-rich double bond of the ethenyloxy group can readily participate in [2+2], [4+2] (Diels-Alder), and 1,3-dipolar cycloadditions. For instance, reaction with ketenes or other electron-deficient alkenes could yield substituted cyclobutanes. Diels-Alder reactions with suitable dienes would produce substituted cyclohexene (B86901) derivatives. The reaction with azides or nitrile oxides would lead to the formation of five-membered heterocyclic rings like triazoles or isoxazoles, respectively. A study on the cycloaddition of diazenylbutenes with various alkenes, including a vinyl ether, demonstrated the formation of tetrahydropyridazines in aqueous media, highlighting the potential for such reactions with this compound. masterorganicchemistry.com

The vinyl ether functionality can also undergo hydroboration-oxidation . This two-step reaction sequence would be expected to proceed with anti-Markovnikov selectivity, placing the hydroxyl group on the terminal carbon of the ethenyl group. nih.govyoutube.comwikipedia.org This would result in the formation of 2-(2-hydroxyethoxy)-2,5-dihydrofuran. The regioselectivity is governed by the steric and electronic effects of the borane (B79455) reagent used. nih.gov

Table 1: Potential Hydroboration-Oxidation Reactions of the Ethenyloxy Moiety This table presents potential, inferred reactions based on the known reactivity of vinyl ethers.

Reagent Expected Product Regioselectivity

Furthermore, the ethenyloxy group can be a substrate for Heck-type coupling reactions , allowing for the introduction of aryl or vinyl substituents at the terminal carbon of the double bond. uwindsor.caacs.org This palladium-catalyzed reaction would provide a route to functionalized derivatives, although the specific conditions for this compound would need to be optimized. uwindsor.ca

Functionalization Reactions on the Dihydrofuran Ring System of this compound

The 2,5-dihydrofuran (B41785) ring contains a carbon-carbon double bond that is also amenable to a variety of functionalization reactions. The presence of the adjacent oxygen atom influences the reactivity of this double bond.

Electrophilic additions to the double bond of the dihydrofuran ring are expected to be a primary mode of functionalization. Reactions such as halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and epoxidation (with peroxy acids like m-CPBA) would lead to the corresponding saturated and functionalized tetrahydrofuran (B95107) derivatives.

Catalytic hydrogenation of the double bond in the dihydrofuran ring would yield 2-(ethenyloxy)tetrahydrofuran. This reaction would typically be carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Ring-opening reactions of the dihydrofuran moiety can also be envisioned. For example, acid-catalyzed ring-opening in the presence of a nucleophile could lead to the formation of linear, functionalized products.

Heck arylation has been successfully applied to the 2,3-dihydrofuran (B140613) system, suggesting that similar reactions could be possible for the 2,5-dihydrofuran ring in the target molecule. organic-chemistry.org A palladium-catalyzed reaction with an aryl halide could potentially introduce an aryl group at the C-2 or C-3 position of the dihydrofuran ring. nih.gov The regioselectivity of such a reaction would likely be influenced by the directing effect of the vinyl ether group and the specific catalyst system employed. organic-chemistry.orgnih.gov

Table 2: Potential Functionalization Reactions of the Dihydrofuran Ring This table presents potential, inferred reactions based on the known reactivity of 2,5-dihydrofurans.

Reaction Type Reagent(s) Expected Product Class
Epoxidation m-CPBA 2-(Ethenyloxy)-5,6-dioxabicyclo[3.1.0]hexane
Dihydroxylation OsO₄, NMO 2-(Ethenyloxy)tetrahydrofuran-3,4-diol
Hydrogenation H₂, Pd/C 2-(Ethenyloxy)tetrahydrofuran
Heck Arylation Ar-X, Pd catalyst, base Aryl-substituted this compound

Synthesis and Properties of Polymeric Materials Incorporating this compound Units

The bifunctional nature of this compound makes it an interesting candidate as a monomer for polymerization. Both the vinyl ether and the dihydrofuran functionalities can potentially participate in polymerization reactions, leading to a variety of polymer architectures.

The ethenyloxy group is well-known to undergo cationic polymerization . organic-chemistry.orgresearchgate.net Initiation with a Lewis acid or a protonic acid could lead to the formation of a poly(vinyl ether) with pendant 2,5-dihydrofuran rings. The properties of such a polymer would be influenced by the molecular weight, which can often be controlled in living cationic polymerizations, and the nature of the dihydrofuran side chains. researchgate.net

Alternatively, the dihydrofuran ring can undergo ring-opening metathesis polymerization (ROMP) . While the ROMP of the parent 2,5-dihydrofuran has been reported to be challenging due to its relatively low ring strain, the presence of the ethenyloxy substituent might influence its polymerizability. researchgate.net Successful ROMP would result in a polymer with an unsaturated backbone containing ether linkages. Such polymers could be further functionalized at the double bonds or could be designed to be degradable.

Copolymerization of this compound with other monomers offers a route to a wide range of materials with tunable properties. For instance, cationic copolymerization with other vinyl ethers could be used to adjust the glass transition temperature and other physical properties of the resulting polymer. monash.edu Similarly, ROMP copolymerization with other cyclic olefins could lead to the formation of block or random copolymers with tailored characteristics.

The synthesis of polymers from dihydro-5-hydroxyl furan-2-one has been reported, where the lactone ring remains intact during polymerization, suggesting that the furan (B31954) ring system can be incorporated into polymers without ring-opening under certain conditions. This provides a precedent for creating polymers with pendant dihydrofuran rings.

Table 3: Potential Polymerization Pathways for this compound This table presents potential, inferred polymerization methods based on the known reactivity of the functional groups.

Polymerization Type Reactive Moiety Potential Polymer Structure
Cationic Polymerization Ethenyloxy group Poly(vinyl ether) with pendant 2,5-dihydrofuran rings
Ring-Opening Metathesis Polymerization (ROMP) Dihydrofuran ring Unsaturated polyether
Radical Polymerization Ethenyloxy group Poly(vinyl ether) with pendant 2,5-dihydrofuran rings (less common)

Due to the limited specific literature on this compound, the detailed properties of its polymers remain to be experimentally determined. However, based on the chemistry of related poly(vinyl ether)s and polyethers, it can be anticipated that these materials could find applications in areas such as specialty coatings, adhesives, and as building blocks for more complex macromolecular architectures.

Future Research Horizons and Emerging Paradigms for 2 Ethenyloxy 2,5 Dihydrofuran Chemistry

Untapped Synthetic Potential and Novel Transformations of 2-(Ethenyloxy)-2,5-dihydrofuran

The unique structural combination of a vinyl ether and a dihydrofuran ring in this compound suggests a rich and largely unexplored reactive landscape. Future research could unearth a variety of novel transformations. The vinyl ether moiety is susceptible to electrophilic addition and cycloaddition reactions, while the dihydrofuran ring can undergo ring-opening, rearrangements, and functionalization of the double bond.

Potential research could focus on:

[2+2] and [4+2] Cycloaddition Reactions: The electron-rich vinyl ether double bond is a prime candidate for cycloadditions with various ketenes, isocyanates, and electron-deficient alkenes or alkynes. This could lead to the synthesis of novel polycyclic and heterocyclic scaffolds.

Acid-Catalyzed Rearrangements: Treatment with protic or Lewis acids could induce rearrangements, potentially leading to the formation of functionalized furan (B31954) or pyran derivatives. The specific outcome would be highly dependent on the reaction conditions and the nature of the acid catalyst.

Metal-Catalyzed Cross-Coupling Reactions: The vinyl ether could potentially participate in various palladium, nickel, or copper-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at the vinylic position.

Advanced Spectroscopic and Structural Characterization Techniques for this compound Derivatives

A comprehensive understanding of the structure and stereochemistry of any new derivatives of this compound would be paramount. Advanced spectroscopic techniques would be essential in this endeavor.

TechniquePotential Application for this compound Derivatives
2D NMR Spectroscopy (COSY, HSQC, HMBC) Elucidation of the connectivity and stereochemical relationships between the dihydrofuran and vinyl ether moieties in complex reaction products.
NOESY/ROESY NMR Spectroscopy Determination of through-space proximities of protons to establish the relative stereochemistry of substituents on the dihydrofuran ring.
X-ray Crystallography Unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) Separation and analysis of enantiomers produced in asymmetric reactions.
Mass Spectrometry (e.g., ESI, HRMS) Accurate mass determination to confirm elemental composition and characterization of reaction products and intermediates.

Future studies would likely involve a combination of these techniques to fully characterize the novel compounds synthesized from this compound.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms could offer significant advantages in terms of safety, efficiency, and scalability. sci-hub.sedokumen.pubmdpi.comresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can lead to improved yields and selectivities. dokumen.pubmdpi.com

Potential areas of exploration include:

Flash-Heated Reactions: The use of microreactors would allow for rapid heating to high temperatures, potentially enabling transformations that are difficult to achieve in batch processing.

In-line Purification: The integration of flow reactors with in-line purification techniques, such as solid-phase extraction or chromatography, could streamline the synthesis and isolation of products.

Library Synthesis: Automated synthesis platforms could be employed to rapidly generate a library of this compound derivatives by systematically varying reaction partners and conditions. This would be invaluable for screening for biological activity or desirable material properties.

Exploration of this compound in Catalysis and Asymmetric Synthesis

The dihydrofuran scaffold is a common motif in many chiral ligands and catalysts used in asymmetric synthesis. nih.govnih.govacs.orgdicp.ac.cnorganic-chemistry.org The unique electronic and steric properties of this compound could be harnessed to develop novel catalytic systems.

Future research could investigate:

Asymmetric Hydrogenation: The double bond within the dihydrofuran ring could be a target for asymmetric hydrogenation, leading to chiral tetrahydrofuran (B95107) derivatives.

Development of Chiral Ligands: Functionalization of the this compound scaffold could lead to the development of new chiral ligands for a variety of metal-catalyzed asymmetric transformations.

Organocatalysis: The vinyl ether moiety could potentially act as a nucleophile in organocatalytic reactions, such as Michael additions or aldol (B89426) reactions, under chiral catalysis.

The successful application of this compound in asymmetric synthesis would be a significant advancement, providing new routes to enantiomerically pure compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(Ethenyloxy)-2,5-dihydrofuran, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization or ring-opening reactions. For example, 2,5-dihydrofuran derivatives can be synthesized via acid-catalyzed etherification of diols or epoxides under anhydrous conditions. Ethoxy-substituted analogs (e.g., 2,2-diethoxy-2,5-dihydrofuran) are prepared using transetherification with ethanol and catalytic sulfuric acid at 60–80°C . Solvent polarity and temperature critically affect regioselectivity.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and intermolecular interactions (e.g., C–H⋯H or Br⋯Br contacts in halogenated analogs) . Complementary techniques include NMR (¹H/¹³C) for verifying ethenyloxy substituents and GC-MS for purity assessment. IR spectroscopy identifies ether (C-O-C) stretching vibrations at ~1,100 cm⁻¹ .

Q. What safety protocols are recommended for handling 2,5-dihydrofuran derivatives in laboratory settings?

  • Methodological Answer : The compound is classified under UN 3271 (ethers) and requires storage below -20°C in inert atmospheres to prevent peroxide formation. Inhalation studies in rats indicate toxicity at ≥1,250 ppm, causing tremors and nasal lesions . Use fume hoods, personal protective equipment (PPE), and monitor airborne concentrations via OSHA-approved methods.

Advanced Research Questions

Q. How does ozonolysis of this compound contribute to secondary organic aerosol (SOA) formation, and what role does SO₂ play?

  • Methodological Answer : Ozonolysis in Teflon chambers with synthetic air generates stabilized Criegee intermediates (CIs). In the presence of SO₂, CIs catalyze the formation of low-volatility organic acids (e.g., carboxylic acids) via a non-SO₃ pathway, increasing SOA yields. Humidity has negligible impact on 2,5-dihydrofuran ozonolysis but reduces particle mass in 2,3-dihydrofuran analogs . Rate constants (kH₂O/kSO₂ = 9.8×10⁻⁵) were derived from SOA yield experiments .

Q. What computational strategies elucidate the reactivity of this compound intermediates in atmospheric chemistry?

  • Methodological Answer : Density functional theory (DFT) calculations model CI reactions with SO₂, showing SO₂ acts as a catalyst by regenerating during acid formation. Transition state analysis reveals steric and electronic effects of substituents (e.g., ethenyloxy groups) on reaction barriers . Molecular dynamics simulations predict clathrate formation with methane, influenced by molecular size and polarity .

Q. How do substituents like bromine or phenyl groups alter crystal packing and intermolecular interactions in dihydrofuran derivatives?

  • Methodological Answer : In 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, Br⋯Br contacts (3.5 Å) and π-π stacking between phenyl groups dominate crystal packing, confirmed by Hirshfeld surface analysis . Substituent bulkiness reduces symmetry, leading to non-coplanar ring systems. Halogen bonding enhances thermal stability, as shown in DSC studies .

Q. What contradictions exist in reported mechanisms of Criegee intermediate reactions with SO₂, and how are they resolved experimentally?

  • Methodological Answer : Unlike other Criegee systems, 2,5-dihydrofuran ozonolysis does not produce SO₃ as an intermediate. Contradictions arise from differing humidity dependencies across studies. Resolved via isotopic labeling (¹⁸O-SO₂) and aerosol mass spectrometry (AMS) to track sulfur partitioning .

Q. How is this compound utilized as a building block in synthesizing 2(5H)-furanone derivatives?

  • Methodological Answer : Methoxy-substituted dihydrofurans undergo acid-catalyzed ring-opening to form 2(5H)-furanones. For example, 2,5-dimethoxy-2,5-dihydrofuran reacts with HCl in THF, yielding 5-methoxy-2(5H)-furanone. Regioselectivity is controlled by steric effects of substituents .

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